molecular formula C10H3BrClFN2 B1370974 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile CAS No. 936497-84-6

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile

Cat. No.: B1370974
CAS No.: 936497-84-6
M. Wt: 285.5 g/mol
InChI Key: PUSFOSHTEIMZEI-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile is an organic compound that belongs to the quinoline family. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring, along with a carbonitrile group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the halogenation and nitrile formation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Electrophiles: Alkyl halides, acyl chlorides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the carbonitrile group can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloroquinoline
  • 7-Bromo-4-chloroquinoline
  • 4-Bromo-7-fluoroquinoline

Uniqueness

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the quinoline ring, along with the carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its unique halogen substitutions that enhance its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its antitumor and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉BrClFN, with a molecular weight of approximately 302.56 g/mol. Its structure includes a quinoline ring system with bromine, chlorine, and fluorine substituents, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of DNA Topoisomerase II : This enzyme is essential for DNA replication and repair. By inhibiting topoisomerase II, the compound induces DNA damage and triggers apoptosis in cancer cells.
  • Antimicrobial Activity : The compound may also exhibit antibacterial properties by targeting bacterial DNA gyrase, leading to inhibition of bacterial growth .

Antitumor Activity

Recent studies have demonstrated the potent antitumor effects of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxicity:

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7 (Breast)1.4Induction of apoptosis via caspase activation
Hep3B (Liver)0.43 - 8.79Topoisomerase II inhibition
L-SR (Leukemia)0.96 - 3.12Cell cycle arrest at S phase

These findings indicate that the compound exhibits significant cytotoxicity across multiple cancer types, with lower IC₅₀ values indicating higher potency.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising results against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<25 μg/mL
Escherichia coli<25 μg/mL
Pseudomonas aeruginosa<25 μg/mL

Such data suggest that this compound could be a valuable candidate in the development of new antimicrobial agents .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing an IC₅₀ value of 1.4 μM and a significant increase in active caspase-3 levels, indicating apoptosis induction .
  • Antimicrobial Screening : Another investigation assessed the compound's activity against multi-drug resistant bacterial strains, demonstrating effective inhibition at low concentrations, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Properties

IUPAC Name

6-bromo-4-chloro-7-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrClFN2/c11-7-1-6-9(2-8(7)13)15-4-5(3-14)10(6)12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSFOSHTEIMZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650648
Record name 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936497-84-6
Record name 6-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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